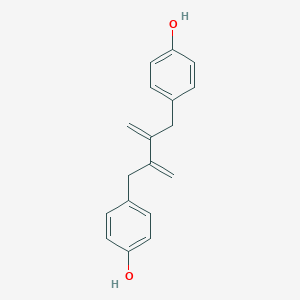

Anolignan B

Description

Properties

CAS No. |

158081-98-2 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

4-[3-[(4-hydroxyphenyl)methyl]-2-methylidenebut-3-enyl]phenol |

InChI |

InChI=1S/C18H18O2/c1-13(11-15-3-7-17(19)8-4-15)14(2)12-16-5-9-18(20)10-6-16/h3-10,19-20H,1-2,11-12H2 |

InChI Key |

VVKZAZVVUAFFGF-UHFFFAOYSA-N |

SMILES |

C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC=C(C=C2)O |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)O)C(=C)CC2=CC=C(C=C2)O |

Other CAS No. |

158081-98-2 |

Synonyms |

2,3-bis-(4-hydroxybenzyl)-1,3-butadiene anolignan B |

Origin of Product |

United States |

Isolation Methodologies and Advanced Structural Characterization

Extraction and Fractionation Strategies for Anolignan B Enrichment

The initial step in isolating this compound involves its extraction from the source material, typically the roots of plants such as Terminalia sericea. nih.govresearchgate.net The choice of solvent is critical for efficiently extracting lignans (B1203133). A common approach involves sequential extraction with solvents of increasing polarity to separate compounds based on their solubility.

For instance, the root bark of Terminalia sericea has been subjected to extraction with n-hexane, ethyl acetate (B1210297), and methanol. researchgate.net The ethyl acetate extract, being of intermediate polarity, is often found to be enriched with lignans like this compound. nih.govresearchgate.net This crude extract is a complex mixture containing numerous phytochemicals, necessitating further fractionation to concentrate the target compound. Liquid-liquid partitioning is a standard method where the crude extract is sequentially separated using immiscible solvents, such as chloroform, ethyl acetate, and n-butanol, to yield fractions with differing chemical profiles. mdpi.com

Table 1: Solvent Extraction Systems for Lignan (B3055560) Isolation

| Solvent System | Polarity | Typical Compounds Extracted | Role in this compound Isolation |

|---|---|---|---|

| n-Hexane | Non-polar | Lipids, Waxes, Sterols | Initial defatting of plant material |

| Ethyl Acetate | Intermediate | Lignans, Flavonoids, Terpenoids | Primary extraction solvent for this compound from Terminalia sericea nih.govresearchgate.net |

| Methanol | Polar | Glycosides, Polar Phenolics | Extraction of highly polar compounds |

| Chloroform | Intermediate | Alkaloids, Terpenoids | Used in liquid-liquid partitioning to segregate compounds mdpi.com |

| n-Butanol | Polar | Saponins, Polar Glycosides | Used in liquid-liquid partitioning to isolate polar constituents mdpi.com |

Bioactivity-guided fractionation is a powerful strategy employed to systematically separate a crude extract into progressively simpler fractions, with each separation step being guided by a specific biological assay. mdpi.comscirp.org This approach ensures that the purification efforts remain focused on the fractions that contain the biologically active compound of interest, thereby streamlining the isolation process.

In the case of this compound isolated from Terminalia sericea, an antibacterial bioassay-guided fractionation was utilized. nih.govresearchgate.net The process began with the crude ethyl acetate root extract, which demonstrated antibacterial properties. This extract was then subjected to further separation, and the resulting fractions were tested for their antibacterial efficacy. The fractions exhibiting the highest activity were selected for subsequent rounds of purification until this compound was isolated as the primary active constituent. nih.gov This compound showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.8 µg/ml against Bacillus subtilis to 31 µg/ml against Escherichia coli. nih.gov

Chromatographic Techniques for this compound Isolation

Chromatography is indispensable for the purification of individual compounds from complex fractions. iipseries.orgfrontiersin.org The isolation of this compound relies heavily on these techniques, which separate molecules based on their differential partitioning between a stationary phase and a mobile phase. mdpi.com

Following initial fractionation, column chromatography is a fundamental step. For this compound, fractions obtained from the ethyl acetate extract of Terminalia sericea were subjected to column chromatography over silica (B1680970) gel. researchgate.net The separation was achieved by eluting the column with a gradient of hexane (B92381) and ethyl acetate. researchgate.net Fractions were collected and monitored by Thin Layer Chromatography (TLC), and those with similar TLC profiles (based on Retention factor, Rf, values) were combined for further purification. researchgate.net

Other chromatographic methods commonly used in the isolation of lignans include:

Flash Chromatography: A rapid form of preparative column chromatography that uses pressure to increase the flow rate of the mobile phase, reducing purification time. mdpi.com

Sephadex LH-20 Column Chromatography: Often used for separating polyphenolic compounds, this technique separates molecules based on size exclusion and adsorption. mdpi.com

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used in the final stages of purification. mdpi.com Preparative and semi-preparative HPLC are frequently the methods of choice for obtaining highly pure lignans for structural analysis and biological testing. nih.gov

Advanced Spectroscopic and Spectrometric Methods in this compound Structure Elucidation

Once a pure compound is isolated, its chemical structure must be determined. Modern structure elucidation relies on a suite of powerful spectroscopic and spectrometric methods. nih.govtaylorandfrancis.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. numberanalytics.com

The structural elucidation of lignans like this compound is accomplished through the combined use of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netmdpi.com

Mass Spectrometry (MS) provides the molecular weight and elemental formula of the compound. nih.gov High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it establishes the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure determination for organic molecules. nih.govresearchgate.net A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to piece together the molecular puzzle.

Table 2: Spectroscopic and Spectrometric Techniques in Lignan Structure Elucidation

| Technique | Abbreviation | Information Provided |

|---|---|---|

| High-Resolution Mass Spectrometry | HRMS | Provides highly accurate molecular weight and is used to determine the elemental formula. nih.gov |

| 1D NMR - Proton | 1H NMR | Details the number of different types of protons, their chemical environment, and spin-spin coupling with neighboring protons. nih.gov |

| 1D NMR - Carbon-13 | 13C NMR | Shows the number of non-equivalent carbons and provides information about their chemical environment (e.g., sp2, sp3). nih.govnih.gov |

| 2D NMR - Correlation Spectroscopy | COSY | Identifies protons that are coupled to each other, revealing 1H-1H connectivities within a spin system. nih.gov |

| 2D NMR - Heteronuclear Single Quantum Coherence | HSQC | Correlates proton signals with the signals of the carbon atoms to which they are directly attached, establishing one-bond 1H-13C correlations. nih.govnih.gov |

| 2D NMR - Heteronuclear Multiple Bond Correlation | HMBC | Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different fragments of the molecule. nih.govnih.gov |

| 2D NMR - Nuclear Overhauser Effect Spectroscopy | NOESY/ROESY | Reveals through-space correlations between protons that are close to each other, which helps in determining the relative stereochemistry of the molecule. nih.gov |

By integrating the data from these advanced analytical methods, researchers can unambiguously determine the complex structure of natural products like this compound.

Chemical Synthesis and Rational Analog Design

Total Synthesis Routes for Anolignan B

While the complete total synthesis of this compound has been a subject of interest, specific palladium-catalyzed total synthesis routes remain to be extensively documented in publicly available literature. However, the synthesis of structurally related lignans (B1203133) provides a roadmap for potential synthetic strategies.

A notable synthesis of a related compound, (-)-anthis compound, was achieved through a multi-step process that did not feature a palladium-catalyzed key step for the core scaffold formation. The synthesis of (-)-anthis compound was accomplished from a general intermediate which was treated with LiAl(OtBu)3H followed by acetylation. nih.gov This indicates that reduction methodologies are also crucial in the synthesis of this class of compounds.

Although a direct palladium-catalyzed total synthesis of this compound is not prominently reported, palladium catalysis is a cornerstone in the synthesis of various dibenzylbutane lignans, a class to which this compound belongs. These strategies often involve palladium-catalyzed cross-coupling reactions to form the key carbon-carbon bonds that define the lignan (B3055560) backbone. For instance, the synthesis of certain dibenzylbutane lignan derivatives has utilized palladium on carbon (Pd/C) for hydrogenation steps. nih.govnih.gov

Hypothetically, a palladium-catalyzed approach to this compound could involve a Suzuki or Heck coupling reaction to connect two appropriately substituted benzyl (B1604629) moieties to a central butadiene-like core. The development of such a strategy would be a significant advancement in the efficient synthesis of this natural product.

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues and derivatives of this compound are driven by the goal of improving its biological activity, selectivity, and pharmacokinetic properties. While specific research on a wide array of this compound analogues is still emerging, studies on related lignan derivatives offer insights into promising structural modifications.

The synthesis of these analogues often involves modifying the hydroxyl groups on the phenyl rings, altering the butadiene core, or introducing different substituents to the aromatic rings. For example, in the synthesis of derivatives of the dibenzylbutane lignan LCA, modifications included the introduction of an imide structure and alterations to the butadiene-like core. researchgate.net Such modifications can be achieved through standard organic synthesis techniques, including esterification, etherification, and various coupling reactions.

Structure-Activity Relationship (SAR) Investigations for Bioactivity Modulation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound and its analogues influences their biological effects. These investigations help in identifying the key pharmacophoric features responsible for their antibacterial and anti-inflammatory activities.

Antibacterial Activity: this compound has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.8 µg/mL against Bacillus subtilis to 31 µg/mL against Escherichia coli. nih.gov SAR studies on related lignan analogues suggest that the presence and position of hydroxyl groups on the aromatic rings are critical for antibacterial potency. For instance, modifications to these hydroxyl groups can significantly impact the compound's ability to interact with bacterial targets.

Biological Activities and Molecular Mechanistic Insights

Anolignan B as an Antimicrobial Agent

This compound has demonstrated notable activity against a range of microbial pathogens. Isolated from plants such as Terminalia sericea and Terminalia bellerica, its efficacy has been evaluated against both bacteria and fungi. researchgate.netnih.gov

Studies have shown that this compound possesses activity against both Gram-positive and Gram-negative bacteria. researchgate.netup.ac.za The potency of this activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound required to inhibit the visible growth of a microorganism.

This compound has been found to be effective against Gram-positive bacteria. In a study involving the bioassay-guided fractionation of an ethyl acetate (B1210297) root extract of Terminalia sericea, this compound exhibited an MIC value of 3.8 µg/ml against Bacillus subtilis. researchgate.netebi.ac.uk Further research indicated an MIC value of 7.0 µg/ml against Staphylococcus aureus. researchgate.net These findings suggest a significant potential for this compound in combating infections caused by these pathogens.

The antibacterial spectrum of this compound also extends to Gram-negative bacteria. The same study that determined its efficacy against Bacillus subtilis also tested it against Escherichia coli. researchgate.netebi.ac.uk The results showed an MIC value of 31 µg/ml, indicating that while it is active, a higher concentration is required to inhibit the growth of this Gram-negative bacterium compared to the tested Gram-positive strains. researchgate.netebi.ac.uk

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/ml) | Reference |

|---|---|---|---|

| Bacillus subtilis | Gram-Positive | 3.8 | researchgate.netebi.ac.uk |

| Staphylococcus aureus | Gram-Positive | 7.0 | researchgate.net |

| Escherichia coli | Gram-Negative | 31.0 | researchgate.netebi.ac.uk |

In addition to its antibacterial properties, this compound has been identified as having antifungal capabilities. A bioactivity-guided fractionation of an extract from Terminalia bellerica fruit rind led to the isolation of this compound, among other compounds. nih.gov This study reported that this compound possessed demonstrable antifungal activity in vitro. nih.govebi.ac.uk However, detailed findings regarding the specific fungal species inhibited or the corresponding MIC values were not extensively elaborated in the available literature.

While the antimicrobial effects of this compound are well-documented, the precise molecular mechanisms through which it exerts these actions are not yet fully understood. Research has confirmed its inhibitory effects on various microbes, but detailed studies elucidating its specific cellular targets or pathways of disruption are limited. The difference in efficacy against Gram-positive and Gram-negative bacteria suggests that the bacterial cell envelope may play a role in its mechanism, a common feature for many natural antimicrobial compounds. However, further investigation is required to determine the exact molecular basis of its antimicrobial action.

Investigations into Antibacterial Activities

This compound in Anti-Inflammatory Research

This compound has been investigated for its potential to mitigate inflammatory processes. Research has focused on its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

The compound was tested for its inhibitory activity against both COX-1 and COX-2 enzymes. researchgate.netnih.gov The results indicated that this compound inhibits both isoforms, with a half-maximal inhibitory concentration (IC₅₀) of 1.5 mM for COX-1 and 7.5 mM for COX-2. researchgate.netebi.ac.uknih.gov This demonstrates a degree of selectivity, with a stronger inhibitory effect on COX-1 compared to COX-2. researchgate.net These findings suggest that this compound can modulate key enzymatic pathways involved in inflammation. jnsbm.org

| Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | 1.5 mM | researchgate.netebi.ac.uknih.gov |

| Cyclooxygenase-2 (COX-2) | 7.5 mM | researchgate.netebi.ac.uknih.gov |

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms

This compound demonstrates notable anti-inflammatory activity through its interaction with cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. jpp.krakow.pl There are two primary isoforms of this enzyme, COX-1 and COX-2. nih.gov COX-1 is typically present in tissues like the stomach and kidneys, where it is involved in protective functions, while COX-2 is an inducible enzyme that increases during inflammatory processes. nih.govclevelandclinic.org

Research indicates that this compound acts as an inhibitor of both COX-1 and COX-2 enzymes. researchgate.net One study reported its inhibitory activity with IC50 values of 1.5 mM for COX-1 and 7.5 mM for COX-2, respectively. researchgate.net The ability of compounds to selectively inhibit COX-2 over COX-1 is a significant area of interest in the development of anti-inflammatory drugs, as this selectivity can reduce gastrointestinal side effects. wikipedia.orgnih.gov

Table 1: Inhibitory Activity of this compound on COX Enzymes

| Enzyme | IC50 Value |

|---|---|

| COX-1 | 1.5 mM |

| COX-2 | 7.5 mM |

IC50: The half maximal inhibitory concentration, representing the concentration of a substance needed to inhibit a biological process by half.

Interplay with Cellular Inflammatory Pathways

The anti-inflammatory properties of this compound are not limited to COX inhibition but also involve its interaction with key cellular inflammatory pathways. Lignans (B1203133), as a class of compounds, are known to exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, and its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like COX-2 and inducible nitric oxide synthase (iNOS). researchgate.net

Studies on related compounds demonstrate that inhibition of the NF-κB pathway is a key anti-inflammatory mechanism. nih.gov This inhibition can occur through the suppression of the phosphorylation and degradation of IκBα, which in turn prevents the activation and nuclear translocation of NF-κB. nih.gov By interfering with this central pathway, lignans can effectively reduce the production of a wide array of inflammatory mediators. researchgate.net

Antiviral Properties of this compound

HIV-1 Reverse Transcriptase Enzyme Inhibition: Mechanistic Elucidation

This compound has been identified as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) enzyme. nih.govbibliotekanauki.pl This enzyme is essential for the replication of the HIV-1 genome. scielo.br this compound belongs to a class of inhibitors known as non-nucleoside reverse transcriptase inhibitors (NNRTIs). unizik.edu.ng These molecules function through an allosteric mechanism, binding to a hydrophobic pocket on the RT enzyme that is distinct from the active site where nucleotide substrates bind. scielo.brnih.gov This binding event induces a conformational change in the enzyme, which ultimately blocks the chemical reaction of DNA polymerization without directly interfering with nucleotide binding itself. nih.gov

Synergistic Antiviral Effects with Related Lignans

A noteworthy characteristic of this compound's anti-HIV activity is its ability to act synergistically with other related lignans. nih.gov Research has shown that this compound, a dibenzylbutadiene lignan (B3055560) isolated from Anogeissus acuminata, exhibits enhanced inhibitory activity against HIV-1 RT when combined with Anolignan A, another lignan from the same plant. bibliotekanauki.plnih.gov While this compound was found to be only weakly active on its own, its potency was significantly increased in the presence of Anolignan A, and vice versa. nih.gov This synergistic relationship suggests that the combined action of these compounds is more effective than the sum of their individual effects, a finding confirmed by isobologram analysis. nih.gov

Broader Spectrum Antiviral Potential

While the anti-HIV properties of this compound are the most prominently documented, there is evidence to suggest a broader potential for antiviral activity. researchgate.netnih.gov Lignans and neolignans have garnered attention for a wide array of biological activities, including antimicrobial and antiviral properties against various pathogens. researchgate.net this compound itself has been reported to possess broad-spectrum antibacterial activity. researchgate.net The exploration of its efficacy against other viral species is an ongoing area of research. For instance, other natural compounds have shown activity against a range of viruses including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and various influenza viruses, highlighting the potential for phytochemicals to serve as broad-spectrum antiviral agents. nih.gov

Receptor-Ligand Interaction Studies of this compound

The investigation into how this compound interacts with biological systems at a molecular level has increasingly utilized computational methods like molecular docking. These studies provide crucial insights into the compound's potential therapeutic mechanisms by predicting its binding affinity and interaction modes with various protein receptors.

Molecular Docking Investigations with Estrogen Receptor Alpha (ER-α)

This compound has been a subject of in silico molecular docking studies to evaluate its potential as an inhibitor of Estrogen Receptor Alpha (ER-α), a key protein implicated in the development of breast cancer. researchgate.netamazonaws.com Overexpression of ER-α is a significant factor in many cases of breast cancer. researchgate.netwjpr.net

In a notable study, researchers screened several bioactive compounds isolated from Terminalia bellerica, including this compound, Gallic acid, Termilignan, and Thannilignan, for their potential to inhibit ER-α. researchgate.netamazonaws.com The three-dimensional crystal structure of the estrogen receptor alpha (PDB ID: 3ERT) was used as the target for the docking simulation. amazonaws.com The investigation aimed to identify which of these natural compounds could serve as a potential inhibitor for ER-α, thereby presenting a possible avenue for anti-cancer drug development. researchgate.netwjpr.net

Predicted Binding Affinities and Interaction Modes

The molecular docking simulations revealed a range of binding affinities for the tested compounds. researchgate.net Among the phytochemicals from Terminalia bellerica, this compound demonstrated the most significant interaction with Estrogen Receptor Alpha. researchgate.netamazonaws.comwisdomlib.org

This compound exhibited the best docking score of -8.004 kcal/mol. researchgate.netamazonaws.comwisdomlib.org This strong binding affinity suggested that this compound could be a potent selective inhibitor of ER-α. researchgate.netcabidigitallibrary.orgresearchgate.net The docking scores for the other compounds from the same study were -7.875 kcal/mol for Termilignan, -7.774 kcal/mol for Thannilignan, and -6.351 kcal/mol for Gallic acid. researchgate.netamazonaws.comwjpr.net The superior docking score of this compound identified it as the most promising candidate among the tested compounds for further investigation as an ER-α inhibitor. researchgate.netresearchgate.net

Table 1: Molecular Docking Scores of Compounds from Terminalia bellerica with Estrogen Receptor Alpha (ER-α)

| Compound | Docking Score (kcal/mol) | Reference |

|---|---|---|

| This compound | -8.004 | researchgate.net, amazonaws.com, wisdomlib.org |

| Termilignan | -7.875 | researchgate.net, amazonaws.com, wjpr.net |

| Thannilignan | -7.774 | researchgate.net, amazonaws.com, wjpr.net |

| Gallic acid | -6.351 | researchgate.net, amazonaws.com, wjpr.net |

Exploration of Other Potential Receptor Targets

Beyond its interaction with ER-α, research has explored the binding of this compound to other significant biological targets. Bioassay-guided fractionation studies have shown that this compound possesses anti-inflammatory and antibacterial properties, suggesting interactions with other receptors. researchgate.netnih.gov

In anti-inflammatory assays, this compound demonstrated inhibitory activity against both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.govamazonaws.com It exhibited non-selective inhibition of both COX isoenzymes, with an IC50 value of 1.5 mM for COX-1 and 7.5 mM for COX-2. nih.govamazonaws.com

More recent in silico studies have also investigated this compound as a potential inhibitor for targets related to viral diseases. It was included in a screening of natural compounds against the papain-like protease (PLpro) of SARS-CoV-2. researchgate.net Another docking study evaluated its binding affinity against two key SARS-CoV-2 enzymes: the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), yielding docking scores of -6.5 kcal/mol and -6.0 kcal/mol, respectively. nih.gov

Table 2: Other Potential Molecular Targets of this compound

| Target | Activity/Binding Score | Reference |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | IC50 = 1.5 mM | nih.gov |

| Cyclooxygenase-2 (COX-2) | IC50 = 7.5 mM | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | -6.5 kcal/mol | nih.gov |

| SARS-CoV-2 RdRp | -6.0 kcal/mol | nih.gov |

Preclinical Research Models and Methodological Approaches

In Vitro Cellular and Biochemical Assay Systems

In vitro studies provide the initial assessment of a compound's biological activity in a controlled laboratory setting. These assays are crucial for high-throughput screening and for gaining preliminary insights into the molecular mechanisms of the compound.

Cell-based assays are instrumental in observing the effects of a compound on cellular functions and pathways. For anti-inflammatory activity, murine macrophage cell lines, such as RAW 264.7, are a standard model. mdpi.comnih.govresearchgate.net In this model, inflammation is typically induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. mdpi.com The activation of RAW 264.7 cells with LPS leads to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comnih.gov The efficacy of an anti-inflammatory compound like Anolignan B is assessed by its ability to inhibit the production of these mediators. mdpi.comnih.gov

For antimicrobial assessment, the minimum inhibitory concentration (MIC) is determined using broth microdilution methods. This assay establishes the lowest concentration of a compound that prevents visible growth of a microorganism. This compound has been tested against both Gram-positive and Gram-negative bacteria. nih.gov The results from these antibacterial tests provide a quantitative measure of its potency. nih.gov For instance, this compound demonstrated significant activity against Bacillus subtilis and Escherichia coli. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against select bacteria

| Bacterial Strain | Gram Type | MIC (µg/mL) |

|---|---|---|

| Bacillus subtilis | Gram-positive | 3.8 nih.gov |

| Escherichia coli | Gram-negative | 31 nih.gov |

| Staphylococcus aureus | Gram-positive | Not specified |

Data sourced from Eldeen et al., 2006.

To understand the specific molecular targets of a compound, enzyme activity assays are employed. These assays measure the effect of the compound on the activity of purified or isolated enzymes. For anti-inflammatory characterization, cyclooxygenase (COX) enzyme assays are particularly relevant. nih.govnih.govnih.gov The COX enzymes, specifically COX-1 and COX-2, are key in the synthesis of prostaglandins, which are crucial mediators of inflammation. nih.govnih.gov

This compound was evaluated for its inhibitory effects on both COX-1 and COX-2 enzymes. nih.gov The half-maximal inhibitory concentration (IC50) was determined to quantify its potency against these enzymes, revealing its potential mechanism for anti-inflammatory action. nih.gov

Table 2: Inhibitory Activity of this compound on Cyclooxygenase (COX) Enzymes

| Enzyme | IC50 (mM) |

|---|---|

| COX-1 | 1.5 nih.gov |

Data sourced from Eldeen et al., 2006.

Other enzymes relevant to inflammation that can be assessed include lipoxygenases (LOX), which are involved in the synthesis of leukotrienes. nih.govnih.gov For antibacterial mechanistic studies, assays targeting bacterial enzymes essential for survival, such as DNA gyrase, can be utilized. nih.gov

Computational methods, such as molecular docking, are used to predict the interaction between a small molecule (ligand), like this compound, and a target protein at the atomic level. nih.govsemanticscholar.orgmicrobiologyjournal.org These in silico techniques help to visualize and understand the binding mode and affinity of the compound within the active site of a target enzyme or receptor. semanticscholar.orgagribiop.com

This approach involves creating three-dimensional models of the ligand and the target protein. benthambooks.comnih.gov Docking simulations then calculate the most stable binding conformations and estimate the binding energy, which indicates the strength of the interaction. agribiop.com For example, to investigate the antibacterial mechanism of a lignan (B3055560), molecular docking could be performed against a critical bacterial protein like DNA gyrase B. nih.gov Such studies can reveal key interactions, like hydrogen bonds, with specific amino acid residues in the protein's active site, providing a hypothesis for the compound's mechanism of action that can be tested experimentally. nih.gov

Preclinical In Vivo Animal Models for Efficacy Studies

Following promising in vitro results, in vivo animal models are essential for evaluating the efficacy of a compound in a complex biological system. These models help to assess the compound's activity, and potential therapeutic effects.

Several rodent models are commonly used to screen for anti-inflammatory activity. The carrageenan-induced paw edema model in rats or mice is a widely used assay for acute inflammation. nih.govmdpi.com In this model, the injection of carrageenan into the paw induces a reproducible inflammatory response characterized by swelling (edema). mdpi.com The effectiveness of an anti-inflammatory agent is measured by its ability to reduce this swelling over time.

For more chronic inflammatory conditions, models like adjuvant-induced arthritis in rats are employed. mdpi.com This model mimics some aspects of human rheumatoid arthritis, including joint inflammation, cartilage degradation, and bone resorption. mdpi.com Other models include croton oil-induced or arachidonic acid-induced ear edema in mice, which are useful for assessing topically active anti-inflammatory compounds. mdpi.com

To evaluate the in vivo antibacterial efficacy of compounds like this compound, various infection models are utilized. A common approach is the creation of a localized infection in a specific tissue. For instance, a skin wound infection model in mice can be used to assess the topical antibacterial activity of a compound. mdpi.commdpi.com

In this model, a full-thickness wound is created on the back of the mouse, which is then inoculated with a known quantity of a pathogenic bacterium, such as Staphylococcus aureus. mdpi.com The test compound is then applied to the wound. Efficacy is determined by measuring the reduction in the bacterial load in the infected tissue and observing the rate of wound healing compared to control groups. mdpi.commdpi.com The model can also be used to assess the effect of the treatment on inflammatory mediators at the site of infection. mdpi.com

Animal Models for Antiviral Activity Evaluation

Preclinical research utilizing animal models is a critical step in the evaluation of the antiviral potential of novel compounds. These in vivo studies provide essential information on the efficacy, and pharmacokinetics of a potential therapeutic agent in a living organism before it can be considered for human trials. However, based on currently available scientific literature, there are no specific published studies detailing the use of animal models to evaluate the antiviral activity of this compound.

While research has identified this compound as a bioactive lignan with other pharmacological properties, its progression to in vivo antiviral testing has not been documented in publicly accessible research. The evaluation of antiviral agents in animal models is a complex process that involves selecting an appropriate animal species that can be infected with the target virus and exhibit disease progression analogous to that in humans. Common animal models in antiviral research include rodents (such as mice and ferrets) and non-human primates. These models are instrumental in determining a compound's ability to reduce viral load, alleviate symptoms, and improve survival rates.

The lack of such studies for this compound indicates a significant gap in the current understanding of its potential as a systemic antiviral agent. Future research would need to involve establishing an appropriate animal model infected with a specific virus to investigate the in vivo efficacy of this compound. Such studies would be crucial to determine if the in vitro potential of related compounds translates into a therapeutic effect in a whole-organism system.

Advanced Analytical Techniques for Anolignan B Quantification in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of a vast array of compounds, including lignans (B1203133) like Anolignan B. nih.govresearchgate.net This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for detecting low concentrations of analytes in complex biological environments. nih.govnih.gov

The development of a robust LC-MS/MS method for this compound would involve meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters. For instance, a reversed-phase C18 column is often employed for the separation of lignans. researchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), often run in a gradient elution to achieve optimal separation. researchgate.netnih.gov

In the mass spectrometer, this compound would be ionized, typically using an electrospray ionization (ESI) source in positive or negative ion mode, depending on which provides a better signal for the compound. researchgate.netnih.gov For quantification, the method operates in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment ion generated through collision-induced dissociation). This high specificity minimizes interference from other components in the matrix. researchgate.netnih.gov

A study on the quantification of five schisandra lignans in rat primary hepatocytes using LC-MS/MS provides a relevant example of the performance that can be expected. The method demonstrated a good dynamic range and high precision and accuracy. nih.gov For instance, the linear range for schizandrol A was 2-1000 ng/mg protein, with intra- and inter-day precision being less than 15%. nih.gov Similarly, a method for another lignan (B3055560), (±)-lyoniresinol, was validated with a quadratic regression and showed high sensitivity with an instrumental detection limit of 5 µg/L. mdpi.com

Table 1: Representative LC-MS/MS Method Parameters for Lignan Quantification

| Parameter | Typical Value/Condition | Source |

| Chromatography | ||

| Column | Reversed-phase C18 | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | nih.gov |

| Flow Rate | 0.2 - 1.0 mL/min | nih.govnih.gov |

| Injection Volume | 5 - 20 µL | unesp.br |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI) | researchgate.netnih.gov |

| Polarity | Positive or Negative | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netnih.gov |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is another powerful and widely used technique for the quantification of pharmaceutical compounds and natural products in biological samples. unesp.brresearchgate.net While generally less sensitive than LC-MS/MS, HPLC-UV methods can be highly accurate, precise, and robust, making them a viable option for this compound quantification, especially when higher concentrations are expected. mdpi.com

The development of an HPLC-UV method for this compound would involve similar chromatographic principles as LC-MS/MS, primarily utilizing a reversed-phase column for separation. nih.gov The selection of the UV detection wavelength is critical and should correspond to the wavelength of maximum absorbance of this compound to ensure the highest sensitivity. mdpi.com For many lignans, this is around 280 nm. mdpi.com

A validated HPLC-UV method for the quantification of 14 different lignans demonstrated the capabilities of this technique. The method showed good analytical performance with Limits of Quantitation (LoQ) ranging from 0.1 to 6.6 µg/mL. mdpi.com Another study developing an HPLC-UV method for proscillaridin (B1679727) A reported a linear range with a correlation coefficient (r²) greater than 0.998, and intra- and inter-day precision (RSD%) of 3.8-4.16% and 7.5%, respectively. rjpharmacognosy.ir

Table 2: Example Performance Characteristics of a Validated HPLC-UV Method for Lignans

| Validation Parameter | Result | Source |

| Linearity (r²) | > 0.99 | rjpharmacognosy.ir |

| Limit of Quantitation (LOQ) | 0.1 - 6.6 µg/mL | mdpi.com |

| Intra-day Precision (%RSD) | < 5% | rjpharmacognosy.ir |

| Inter-day Precision (%RSD) | < 8% | rjpharmacognosy.ir |

| Accuracy (Recovery %) | 93.7% | rjpharmacognosy.ir |

Strategies for Endogenous Compound Quantification in Complex Biological Samples

A significant challenge in quantifying endogenous compounds like this compound is the unavailability of a true blank matrix (a biological sample from the same species that is completely free of the analyte). bioanalysis-zone.com To address this, several specialized quantification strategies have been developed.

Standard Addition Methodologies

The standard addition method is a powerful technique used to overcome matrix effects, which are the interferences from other components in the sample that can suppress or enhance the analytical signal. osti.gov In this method, known amounts of a certified reference standard of this compound are added to aliquots of the biological sample. osti.govresearchgate.net The analytical response is then measured for each spiked sample, and a calibration curve is generated by plotting the response against the concentration of the added standard. The initial endogenous concentration of this compound in the sample is determined by extrapolating the calibration curve back to the x-intercept, where the analytical response is zero. nih.gov

This approach is advantageous because the calibration standards are prepared in the actual sample matrix, ensuring that the standards and the analyte experience the same matrix effects. osti.gov However, it is a more laborious and sample-intensive process compared to using an external calibration curve. osti.gov The standard addition method has been successfully used for the quantification of lignan metabolites in serum. nih.govs4science.at

Surrogate Matrix and Surrogate Analyte Approaches

When a true blank matrix is unavailable, two other common strategies are the use of a surrogate matrix or a surrogate analyte. bioanalysis-zone.com

The surrogate matrix approach involves using a substitute matrix that is free of the endogenous analyte to prepare the calibration standards. bioanalysis-zone.comresearchgate.net This could be an artificial matrix (e.g., a buffer solution with bovine serum albumin), a related biological fluid from a different species, or the same matrix that has been stripped of the analyte (e.g., charcoal-stripped plasma). researchgate.netresearchgate.net For this approach to be valid, it must be demonstrated that the surrogate matrix behaves similarly to the authentic matrix in terms of extraction recovery and matrix effects. researchgate.netresearchgate.net

The surrogate analyte approach is particularly useful for mass spectrometry-based methods. bioanalysis-zone.combioanalysis-zone.com In this strategy, a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ²H-labeled this compound) is used as the calibrant. bioanalysis-zone.combioanalysis-zone.com The SIL-analyte is spiked into the authentic biological matrix to create the calibration curve. bioanalysis-zone.com Since the SIL-analyte is chemically and physically almost identical to the unlabeled endogenous this compound, it is assumed to have the same extraction recovery and ionization response. bioanalysis-zone.com The mass spectrometer can distinguish between the endogenous analyte and the SIL-surrogate based on their mass-to-charge ratio. bioanalysis-zone.com This approach allows for calibration in the true biological matrix, providing a high degree of accuracy. nih.govbioanalysis-zone.com

Bioanalytical Method Validation Frameworks for this compound Quantification

For any analytical method to be considered reliable for the quantification of this compound in biological matrices, it must undergo a rigorous validation process. eirgenix.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. mdpi.comacs.org These frameworks ensure that the method is suitable for its intended purpose.

A full validation of a bioanalytical method for this compound would typically include the assessment of the following parameters:

Selectivity and Specificity : The ability of the method to differentiate and quantify this compound in the presence of other components in the sample, including metabolites, impurities, and other matrix components. eirgenix.com

Accuracy : The closeness of the measured concentration to the true concentration. This is typically assessed by analyzing quality control (QC) samples at different concentration levels. eirgenix.com

Precision : The degree of agreement among multiple measurements of the same sample. It is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels. eirgenix.com

Calibration Curve and Linearity : The relationship between the analytical response and the concentration of this compound over a defined range. eirgenix.com

Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ) : The lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision, respectively. eirgenix.com

Recovery : The efficiency of the extraction process in recovering this compound from the biological matrix.

Matrix Effect : The influence of matrix components on the ionization of this compound, which can lead to signal suppression or enhancement. restek.com

Stability : The stability of this compound in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov

Table 3: Key Parameters in Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria (Typical) | Source |

| Accuracy | Mean concentration within ±15% of nominal (±20% for LLOQ) | nih.gov |

| Precision (%CV) | ≤15% (≤20% for LLOQ) | nih.gov |

| Linearity (r²) | ≥0.99 | rjpharmacognosy.ir |

| Selectivity | No significant interfering peaks at the retention time of the analyte | researchgate.net |

| Stability | Analyte concentration within ±15% of initial concentration | nih.gov |

By adhering to these rigorous validation frameworks, researchers can ensure that the data generated on this compound concentrations in biological samples are accurate, reliable, and reproducible.

Future Directions and Identified Research Gaps

Elucidation of Unexplored Biological Activities

While initial studies have confirmed several bioactivities, the full spectrum of Anolignan B's therapeutic potential is likely broader than what is currently known. Research has shown that plants from the Terminalia genus, a source of this compound, contain a variety of phytochemicals with diverse biological effects, including anti-diabetic, antioxidant, and anticancer properties. longdom.orgresearchgate.net This suggests that this compound itself may possess activities that have yet to be investigated.

A significant underexplored area is its potential as an anticancer agent. An in silico molecular docking study identified this compound as a potential selective inhibitor of estrogen receptor alpha (ER-α), a key target in the treatment of certain types of breast cancer. amazonaws.com The study revealed a strong docking score, suggesting a high binding affinity. amazonaws.com However, these computational findings are preliminary and necessitate further in vitro and in vivo investigations to validate this potential mechanism and its specific anticancer effects. amazonaws.com Given that many lignans (B1203133) exhibit anticancer properties, this represents a critical and promising avenue for future research.

Comprehensive Mechanistic Characterization at the Molecular Level

A thorough understanding of how this compound functions at the molecular level is crucial for its development as a therapeutic agent. Currently, its mechanisms of action are only partially characterized.

Anti-inflammatory Activity : The anti-inflammatory effects of this compound are attributed to its ability to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.govresearchgate.net

Anti-HIV Activity : Its anti-HIV properties are linked to the inhibition of the HIV-1 reverse transcriptase enzyme, a critical component of the viral replication cycle. nih.govnih.gov

Antibacterial Activity : While this compound shows broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, the precise molecular mechanism behind this effect remains a significant research gap. nih.govresearchgate.net Identifying its bacterial target—whether it disrupts cell wall synthesis, protein synthesis, or other vital processes—is essential.

Potential Anticancer Activity : As mentioned, a proposed mechanism for breast cancer is the inhibition of estrogen receptor alpha (ER-α), though this is based on computational models and awaits experimental confirmation. amazonaws.com

Future research must focus on detailed molecular studies to elucidate these unknown mechanisms and further refine our understanding of the known ones. This includes identifying specific binding sites, characterizing downstream signaling pathways, and understanding potential off-target effects.

Exploration of this compound in Combinatorial Approaches

The use of this compound in combination with other therapeutic agents is a virtually unexplored field that holds considerable promise. Combining bioactive compounds can often lead to synergistic effects, allowing for enhanced efficacy and potentially reducing the required doses of conventional drugs, thereby minimizing toxicity. nih.gov

Given its known and potential activities, several combinatorial strategies could be investigated:

With Antibiotics : Combining this compound with existing antibiotics could be a powerful strategy against multi-drug-resistant (MDR) bacteria. nih.gov It may act to weaken bacterial defenses, making them more susceptible to conventional antibiotics.

With Anticancer Agents : In the context of breast cancer, combining this compound with standard hormonal therapies (if its ER-α inhibition is confirmed) or with cytotoxic chemotherapy could enhance treatment outcomes. amazonaws.com

With Other Natural Products : Investigating its effects alongside other bioactive compounds from Terminalia species, such as Termilignan B or Arjunic acid, could reveal synergistic interactions that amplify their individual therapeutic properties. nih.govresearchgate.net

Systematic in vitro and in vivo screening of such combinations is a critical next step to identify effective and safe multidrug strategies.

Development of Advanced Analogues with Enhanced Bioactivity

Medicinal chemistry offers a pathway to improve upon the natural structure of this compound through the synthesis of advanced analogues. While the natural compound provides a valuable scaffold, targeted chemical modifications could lead to derivatives with superior properties. This area of research remains largely untapped for this compound.

The primary goals for developing such analogues would include:

Enhanced Potency : Modifying the functional groups, such as the hydroxyl groups on the phenol (B47542) rings or the butadiene core, could increase the compound's binding affinity to its molecular targets.

Improved Selectivity : For its anti-inflammatory action, creating analogues with higher selectivity for COX-2 over COX-1 could reduce the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net

Optimized Pharmacokinetics : Structural modifications can improve the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, leading to better bioavailability and a more favorable therapeutic window.

The development of a library of this compound analogues for systematic biological screening is a key future direction that could unlock its full therapeutic potential.

Q & A

Q. What are the established synthetic pathways for Anolignan B, and what methodological considerations ensure reproducibility?

this compound is synthesized via a multi-step process starting from intermediates like compound 196. Key steps include:

- Catalytic enyne metathesis : Using 10 mol% catalyst 1g in toluene at 80°C to generate compound 197 .

- Palladium-catalyzed hydrogenation : To reduce unsaturated bonds in compound 197, yielding Anolignan A .

- Functional group modification : Treatment of Anolignan A with phenyllithium to introduce hydroxyl/ester groups, forming this compound . Reproducibility requires strict adherence to solvent purity, catalyst activity, and temperature control. Detailed protocols should follow guidelines for experimental reporting (e.g., Beilstein Journal of Organic Chemistry’s requirements for synthesis documentation) .

Q. What biological activities have been attributed to this compound, and what assays validate these claims?

this compound exhibits anti-HIV-1 activity by inhibiting reverse transcriptase (RT). Validating this requires:

- In vitro RT inhibition assays : Measure IC₅₀ values using purified HIV-1 RT and template-primer systems .

- Cytotoxicity profiling : Assess selectivity indices (e.g., CC₅₀ in MT-4 cells vs. antiviral EC₅₀) .

- Synergy testing : Co-administration with other RT inhibitors (e.g., Anolignan A) to evaluate combinatorial effects .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : For confirming stereochemistry and functional groups (e.g., hydroxyl, ester) .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula and isotopic patterns .

- Chromatographic methods : HPLC or GC with standards to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across studies?

Contradictions may arise from heterogeneity in experimental conditions (e.g., cell lines, RT isoforms). Strategies include:

- Meta-analysis : Quantify heterogeneity using I² (proportion of total variation due to heterogeneity) and H (standardized χ² statistic) .

- Sensitivity analysis : Exclude outliers or subgroup studies (e.g., separating in vitro vs. ex vivo models) .

- Systematic review protocols : Follow PRISMA guidelines to minimize bias in data collection and interpretation .

Q. What experimental designs optimize this compound synthesis for higher yield and scalability?

- Catalyst screening : Test Grubbs-type or Hoveyda-Grubbs catalysts for improved metathesis efficiency .

- Solvent optimization : Compare toluene with alternative solvents (e.g., dichloroethane) for better reaction kinetics .

- Flow chemistry : Evaluate continuous reactors to enhance reproducibility and reduce batch variability .

Q. How can structural modifications of this compound enhance its therapeutic index?

- SAR studies : Modify ester/hydroxyl groups to balance potency and cytotoxicity. For example:

- Introduce fluorinated substituents to improve metabolic stability .

- Explore dimerization or prodrug formulations for enhanced bioavailability .

Q. What methodologies ensure reproducibility of this compound’s activity in diverse preclinical models?

- Standardized protocols : Adopt CONSORT-like guidelines for in vivo studies, including dose regimens and endpoint definitions .

- Cross-validation : Replicate findings in ≥2 independent labs using identical compound batches .

- Data transparency : Share raw spectra, chromatograms, and assay datasets as supplementary materials .

Methodological Guidance

How should researchers formulate focused questions to investigate this compound’s mechanism of action?

Apply the PICO framework :

- Population : HIV-1 RT enzyme or infected cell lines.

- Intervention : this compound at varying concentrations.

- Comparison : Positive controls (e.g., zidovudine) and vehicle controls.

- Outcome : RT inhibition (% activity reduction), EC₅₀/CC₅₀ ratios .

Q. What search strategies comprehensively identify all relevant studies on this compound?

- Database selection : Use PubMed, Web of Science, and EMBASE for systematic reviews; avoid overreliance on Google Scholar due to recall limitations .

- Boolean queries : Combine terms like ("this compound" OR "Anogeissus acuminata lignan") AND ("HIV-1 RT inhibitor" OR "antiviral") .

- Grey literature : Include conference abstracts and patents via Derwent Innovation or ProQuest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.